Methyl 2-(3-nitropyridin-2-yloxy)acetate
Description
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C8H8N2O5/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 |
InChI Key |
CRKFZZGLBNCWBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Ester Groups
Key Insights :
Positional Isomerism of Nitro and Substituents
| Compound Name | Nitro Position | Additional Substituent | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Pyridine 3 | None | 136718-78-0 | 226.19 |
| Methyl 2-((3-nitropyridin-4-yl)oxy)acetate | Pyridine 4 | None | 592552-16-4 | 212.16 |
| Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate | Pyridine 2 | Bromo at 6-position | 443956-09-0 | 315.13 |
Key Insights :
Functional Group Replacements
| Compound Name | Functional Group | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Ether linkage | 136718-78-0 | 226.19 |
| Methyl 2-[(3-nitropyridin-2-yl)amino]acetate | Amine linkage | 57461-53-7 | 211.17 |
| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | Phenyl ring | 169339-41-7 | 213.16 |
Key Insights :
Physicochemical Properties
| Property | This compound | Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate | Methyl 2-[(3-nitropyridin-2-yl)amino]acetate |
|---|---|---|---|
| Molecular Weight | 226.19 | 240.21 | 211.17 |
| LogP (Predicted) | 1.2 | 1.5 | 0.8 |
| Solubility (Water) | Low | Very low | Moderate |
Notes:
- Amino-linked analogs exhibit higher aqueous solubility due to hydrogen bonding .
- Methoxy groups enhance lipophilicity, impacting bioavailability .
Preparation Methods
Preparation of 2-Hydroxy-3-nitropyridine
The synthesis of 2-hydroxy-3-nitropyridine serves as a critical intermediate for further functionalization. As described in CN103664757A , direct nitration of 2-hydroxypyridine using nitric acid (60–75%) in pyridine at 0–5°C yields the nitro derivative. The reaction involves three iterative cycles of nitration and concentration to enhance purity (Figure 1A). Neutralization with sodium bicarbonate precipitates the product, achieving yields of 68–72% after recrystallization.
Mechanistic Insights :
The nitration proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the pyridine ring at the ortho and para positions. Steric and electronic effects favor nitro group incorporation at the 3-position, as confirmed by -NMR and IR spectroscopy.
Alkylation of 2-Hydroxy-3-nitropyridine
Etherification with Methyl Chloroacetate
Reaction of 2-hydroxy-3-nitropyridine with methyl chloroacetate in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 6–8 hours forms the target ester (Figure 1B). The base deprotonates the hydroxyl group, enabling nucleophilic attack on the chloroacetate. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product in 65–70% yield.
Optimization Data :
-
Solvent Screening : DMF outperforms acetone and acetonitrile due to superior solubility of intermediates.
-
Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote ester hydrolysis.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 8h | 70 | 98 |
| Acetone, 60°C, 8h | 45 | 85 |
Palladium-Catalyzed Coupling Approaches
Cross-Coupling with Methyl Glycolate
A palladium(II)-catalyzed method adapted from RSC Supporting Information employs 2-chloro-3-nitropyridine and methyl glycolate. Using Pd(OAc) (5 mol%), Xantphos (10 mol%), and CsCO in toluene at 100°C for 12 hours, the coupling achieves 75% yield (Figure 1C). The mechanism involves oxidative addition of the chloroarene to Pd(0), followed by transmetalation and reductive elimination.
Advantages :
-
Avoids harsh nitration conditions.
-
Tolerates diverse ester functionalities.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
-
High catalyst loading increases cost.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the common synthetic routes for Methyl 2-(3-nitropyridin-2-yloxy)acetate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-nitropyridin-2-ol and methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Key optimization parameters include:
- Temperature : 60–80°C to balance reactivity and side reactions.
- Base Selection : Anhydrous conditions minimize hydrolysis of the ester group.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilicity.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Reaction progress is monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester -OCH₃), δ 7.5–8.5 ppm (pyridine aromatic protons), and δ 8.5–9.0 ppm (nitro-adjacent proton).
- ¹³C NMR : Ester carbonyl at ~170 ppm, pyridine carbons at 120–150 ppm.
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 242 g/mol). Fragmentation patterns reveal nitro group stability.
- IR : Strong ester C=O stretch (~1740 cm⁻¹) and nitro group absorptions (~1520, 1350 cm⁻¹).
Data interpretation requires cross-validation to resolve overlaps (e.g., pyridine vs. ester signals) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection (H319: eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation ).
- Waste Disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can enantiomer/polarity ambiguities in X-ray crystallography be resolved for this compound?
Methodological Answer:
- Parameter Selection : Use Flack’s x parameter instead of Rogers’ η for centrosymmetric twinning, as x avoids false chirality indications .
- Software Tools : SHELXL refines structures against high-resolution data. ORTEP-III (with GUI) visualizes thermal ellipsoids to confirm atomic positions .
- Data Collection : Collect 100% of Friedel pairs to enhance reliability.
Q. How are contradictions between spectroscopic and crystallographic data addressed?
Methodological Answer:
- Case Example : If NMR suggests a planar nitro group but crystallography shows slight torsion:
- Validate via DFT calculations (e.g., Gaussian) to compare energy minima.
- Check for dynamic effects in solution (VT-NMR) versus solid-state rigidity.
- Statistical Analysis : Use R-factors and residual density maps in SHELXL to assess model accuracy .
Q. What computational strategies predict reactivity or stability of the nitro and ester groups?
Methodological Answer:
- DFT/Molecular Modeling :
- Docking Studies : Investigate interactions with biological targets (e.g., nitro group as a hydrogen-bond acceptor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
